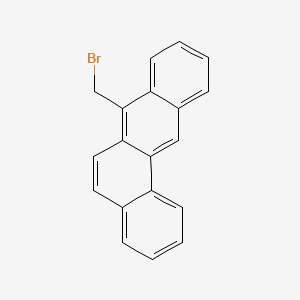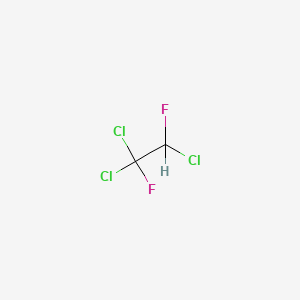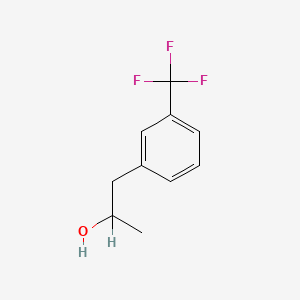
1-(3-(Trifluoromethyl)phenyl)propan-2-ol
Overview
Description
“1-(3-(Trifluoromethyl)phenyl)propan-2-ol” is a chemical compound with the molecular formula C10H11F3O . It has an average molecular weight of 204.192 . The IUPAC name for this compound is 1-[3-(trifluoromethyl)phenyl]propan-2-ol .
Molecular Structure Analysis
The InChI key for “this compound” is WNIKNSNYJWTSDT-UHFFFAOYSA-N . The SMILES representation is CC(O)CC1=CC(=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a water solubility of 1.25 mg/mL . It has a logP value of 2.71 according to ALOGPS and 2.79 according to Chemaxon . The compound has one hydrogen acceptor and one hydrogen donor . It has a polar surface area of 20.23 Ų .Scientific Research Applications
1. Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to 1-(3-(Trifluoromethyl)phenyl)propan-2-ol, has been used in highly stereocontrolled synthesis processes. This compound was prepared with high enantiomeric purity and then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in precise synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Synthesis of Phthalocyanines
A compound similar to this compound was synthesized and used to create novel phthalocyanines with specific spectroelectrochemical properties. These properties are essential in fields like electrochemical technologies, indicating the compound's role in advanced material synthesis (Aktaş Kamiloğlu et al., 2018).
3. Green Chemistry Applications
In a study emphasizing green chemistry, a compound structurally related to this compound was used to achieve regio- and diastereoselective ring-opening reactions. This process highlights the compound's role in environmentally friendly chemical synthesis (Li et al., 2010).
4. Studies on Miscibility with Water
Research on 1,1,1-Trifluoro-propan-2-ol, a compound related to the target molecule, has provided insights into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research is crucial for understanding the physicochemical behavior of such compounds in various environments (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety and Hazards
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIKNSNYJWTSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977693 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
621-45-4 | |
| Record name | 1-(3-Trifluoromethylphenyl)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol in pharmaceutical chemistry?
A1: this compound serves as a crucial starting material in the synthesis of (S)-fenfluramine []. This is particularly important because (S)-fenfluramine is an enantiomer of fenfluramine, a drug previously used as an appetite suppressant. Understanding the synthesis pathways involving this compound can contribute to developing more efficient and enantioselective synthesis routes for pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

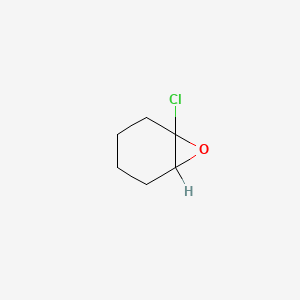
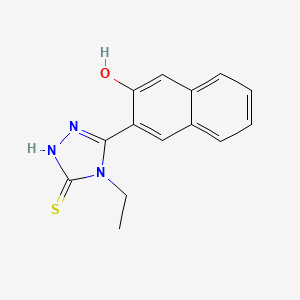
![1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)
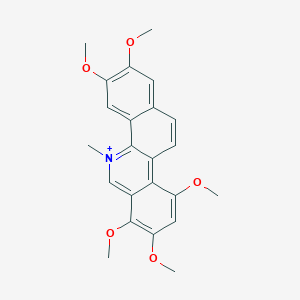
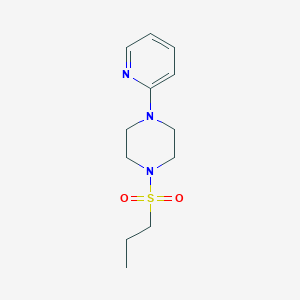
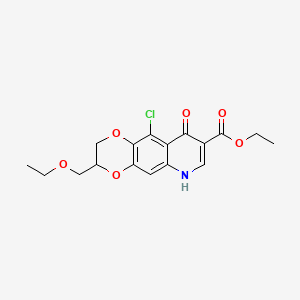
![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
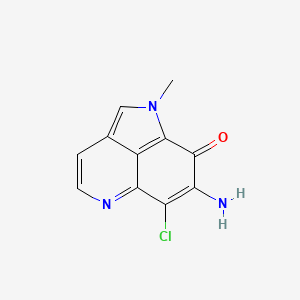
![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)
